Mu-Opioid Receptor Inactivity: Direct Comparison of 4-Methyl-4-phenylpiperidine vs. the Opioid Agonist Metabolite 4-Methoxycarbonyl-4-phenylpiperidine
In a direct head-to-head comparison, 4‑methyl‑4‑phenylpiperidine was essentially inactive at the mu‑opioid receptor (IC50 > 30 µM), whereas the comparator metabolite 4‑methoxycarbonyl‑4‑phenylpiperidine (3) exhibited potent mu‑opioid agonist activity with an IC50 of 3 µM [REFS‑1]. This >10‑fold difference in potency directly addresses the safety concern of opioid agonist metabolite formation in alpha‑1a antagonist programs.
| Evidence Dimension | Mu-opioid receptor binding (IC50) |
|---|---|
| Target Compound Data | IC50 > 30 µM |
| Comparator Or Baseline | 4-Methoxycarbonyl-4-phenylpiperidine (3): IC50 = 3 µM |
| Quantified Difference | >10-fold lower mu-opioid potency |
| Conditions | In vitro mu-opioid receptor binding assay |
Why This Matters
Procurement of 4-methyl-4-phenylpiperidine directly enables the design of alpha-1a antagonist candidates that eliminate the risk of opioid agonist metabolite formation, a key safety differentiator for urological therapeutics.
- [1] Dhar, T. G. M., Nagarathnam, D., Marzabadi, M. R., et al. (1999). Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 2. Approaches To Eliminate Opioid Agonist Metabolites via Modification of Linker and 4-Methoxycarbonyl-4-phenylpiperidine Moiety. Journal of Medicinal Chemistry, 42(23), 4778–4793. View Source
